Octadecyl laurate
CAS No.: 3234-84-2
Cat. No.: VC3773192
Molecular Formula: C30H60O2
Molecular Weight: 452.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3234-84-2 |
|---|---|
| Molecular Formula | C30H60O2 |
| Molecular Weight | 452.8 g/mol |
| IUPAC Name | octadecyl dodecanoate |
| Standard InChI | InChI=1S/C30H60O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-21-23-25-27-29-32-30(31)28-26-24-22-20-12-10-8-6-4-2/h3-29H2,1-2H3 |
| Standard InChI Key | TZXYSEYEGNHPQI-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC |
Introduction
Chemical Identity and Structural Characteristics
Octadecyl laurate, also known as dodecanoic acid octadecyl ester or stearyl laurate, is an ester formed from the reaction between octadecanol (stearyl alcohol) and lauric acid (dodecanoic acid). Its structural composition gives it unique physicochemical properties that determine its functionality across various applications.
Chemical Identifiers and Basic Properties
The compound is classified by several standard identification systems as detailed in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 3234-84-2 |
| Molecular Formula | C₃₀H₆₀O₂ |
| Molecular Weight | 452.8 g/mol |
| IUPAC Name | Octadecyl dodecanoate |
| Common Synonyms | Stearyl laurate, Lauric acid octadecyl ester, Dodecanoic acid octadecyl ester |
Physically, octadecyl laurate presents as a waxy solid at room temperature, consistent with many long-chain fatty acid esters . This characteristic makes it particularly useful in formulations requiring structural stability and specific tactile properties.
Molecular Structure and Identification
The molecule features a linear carbon chain structure with an ester linkage. Its structural identification can be described through several chemical notation systems:
| Notation System | Identifier |
|---|---|
| SMILES | O=C(OCCCCCCCCCCCCCCCCCC)CCCCCCCCCCC |
| InChI | InChI=1S/C30H60O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-21-23-25-27-29-32-30(31)28-26-24-22-20-12-10-8-6-4-2/h3-29H2,1-2H3 |
| Lipid Number | C (18:0/12:0) |
The compound's structural characteristics are responsible for its interactions with biological membranes and its functionality in various formulations .
Synthesis and Production
Octadecyl laurate is primarily synthesized through controlled esterification reactions between its constituent components. Understanding its synthesis is important for quality control and production optimization.
Synthetic Pathways
The primary method of synthesizing octadecyl laurate involves the esterification of octadecanol with lauric acid. This process typically employs an acid catalyst such as sulfuric acid under reflux conditions to drive the reaction to completion by removing water formed during the process. The reaction scheme represents a classic Fischer esterification, which is widely used in industrial ester production.
The general reaction can be represented as:
Lauric acid + Octadecanol → Octadecyl laurate + Water
Industrial Production Considerations
Industrial production of octadecyl laurate must account for various factors affecting yield and purity. The compound's commercial production typically involves optimized reaction conditions, careful selection of catalysts, and purification techniques to ensure high-quality output suitable for cosmetic and pharmaceutical applications.
Biological Activities and Mechanisms
The biological properties of octadecyl laurate make it valuable in various applications, particularly those requiring interaction with biological systems.
Antimicrobial Properties
Research indicates that derivatives of dodecanoic acid, including octadecyl laurate, possess antibacterial and antifungal activities. These compounds have demonstrated effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial properties are likely related to the compound's ability to disrupt microbial cell membranes due to its amphipathic structure.
| Biological Activity | Evidence Level | Potential Applications |
|---|---|---|
| Antitumor | Preliminary studies | Cancer treatment adjuvants |
| Anti-inflammatory | Indicated in research | Topical anti-inflammatory formulations |
| Antimycobacterial | Reported activity | Potential tuberculosis treatments |
| Antiviral | Limited evidence | Viral infection treatments |
These potential therapeutic applications arise from the compound's interaction with biological membranes and possible effects on cellular signaling pathways.
Pharmacokinetic Considerations
The compound's extremely high logP value of approximately 115 suggests very high lipophilicity. This property significantly impacts its absorption, distribution, metabolism, and excretion profiles in biological systems. The high lipophilicity would predict:
-
Limited water solubility
-
High affinity for lipid bilayers and tissues
-
Potential for bioaccumulation
-
Restricted transport across aqueous environments
These pharmacokinetic properties must be considered when developing formulations containing octadecyl laurate for biological applications.
Comparison with Similar Compounds
Understanding octadecyl laurate in relation to similar compounds provides valuable context for its applications and properties.
Structural Analogues
Several compounds share structural similarities with octadecyl laurate:
| Compound | Structural Difference | Common Applications |
|---|---|---|
| Cetyl palmitate | Ester of cetyl alcohol and palmitic acid | Cosmetics, personal care products |
| Stearyl stearate | Ester of stearyl alcohol and stearic acid | Lubricants, cosmetics |
| Cetearyl alcohol | Mixture of cetyl and stearyl alcohols (not an ester) | Emulsifier, thickener |
These structural analogues often serve similar functions in formulations but offer different performance characteristics based on their specific chemical structures.
Functional Comparisons
In cosmetic emulsifier applications, octadecyl laurate can be compared with other emulsifiers mentioned in patent literature:
| Emulsifier Type | Representative Compounds | Typical Concentration | Emulsion Type |
|---|---|---|---|
| Polyglycerol emulsifiers | Polyglycerol-10 stearate | 2-5% | Oil-in-water |
| Lecithin-based | Hydrogenated lecithin | 0.1-20% | Oil-in-water, liquid crystal |
| Fatty alcohol based | Stearyl alcohol | 3-15% | Various |
Octadecyl laurate fits within the category of fatty acid esters used in these applications, offering specific performance advantages in terms of stability and sensory characteristics .
Current Research and Future Perspectives
Research on octadecyl laurate continues to evolve, with emerging applications and improved understanding of its properties.
Recent Research Findings
Recent patent literature indicates growing interest in the use of compounds like octadecyl laurate in advanced emulsion systems, particularly those forming liquid crystal structures . These advanced formulations offer improved stability and enhanced functionality for cosmetic and pharmaceutical applications.
The compound's biological activities, particularly antimicrobial properties, continue to attract research interest in the context of natural alternatives to synthetic preservatives and antimicrobial agents.
Future Research Directions
Several promising research directions for octadecyl laurate include:
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Development of targeted drug delivery systems utilizing its lipophilic properties
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Investigation of its potential as a penetration enhancer in topical formulations
-
Exploration of sustainable and environmentally friendly synthesis methods
-
Application in advanced materials and nanotechnology
These research avenues may expand the utility and applications of octadecyl laurate in coming years.
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